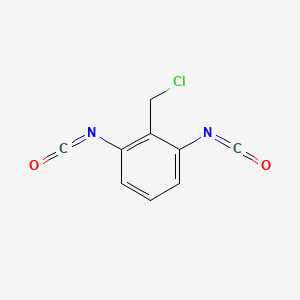![molecular formula C16H11BrO4 B14601783 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid CAS No. 58335-65-2](/img/structure/B14601783.png)
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-bromo-2-hydroxyphenyl group through an acryloyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-hydroxybenzoic acid.
Acryloylation: The brominated compound is then subjected to acryloylation using acryloyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acryloyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[3-(5-Bromo-2-oxophenyl)acryloyl]benzoic acid.
Reduction: Formation of 2-[3-(5-Bromo-2-hydroxyphenyl)propionyl]benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acryloyl groups can form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is unique due to its acryloyl linkage, which imparts distinct chemical and biological properties compared to other brominated benzoic acids
特性
CAS番号 |
58335-65-2 |
|---|---|
分子式 |
C16H11BrO4 |
分子量 |
347.16 g/mol |
IUPAC名 |
2-[3-(5-bromo-2-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11BrO4/c17-11-6-8-14(18)10(9-11)5-7-15(19)12-3-1-2-4-13(12)16(20)21/h1-9,18H,(H,20,21) |
InChIキー |
CTLZSGLPQQHPGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)




![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
